

# Physical and chemical properties of 1,4-Dimethylcyclohexanol

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Compound of Interest		
Compound Name:	1,4-Dimethylcyclohexanol	
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An In-depth Technical Guide to **1,4-Dimethylcyclohexanol** 

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dimethylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes structural and procedural information.

#### Introduction

**1,4-Dimethylcyclohexanol** is a cyclic alcohol featuring a cyclohexane ring substituted with two methyl groups at the 1 and 4 positions and a hydroxyl group at the 1 position.[1] Its molecular formula is C<sub>8</sub>H<sub>16</sub>O.[1][2][3] This compound exists as two stereoisomers: cis-**1,4-dimethylcyclohexanol** and trans-**1,4-dimethylcyclohexanol**, which differ in the spatial orientation of the methyl group at the 4-position relative to the hydroxyl group at the 1-position. The physical and chemical properties of the compound are influenced by its stereochemistry. It serves as a versatile intermediate in organic synthesis and has potential applications in the fragrance and flavoring industries.[1]

## **Physical Properties**

**1,4-Dimethylcyclohexanol** is typically a colorless to pale yellow liquid with a distinct odor.[1] It is soluble in many organic solvents but has limited solubility in water due to its hydrophobic cyclohexane core.[1][2] A summary of its key physical properties is presented below.



Table 1: Physical Properties of 1,4-Dimethylcyclohexanol

Property	Value	Reference
CAS Number	5402-28-8	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	[1][2][3]
Molecular Weight	128.21 g/mol	[2][3][5]
Appearance	Colorless to pale yellow liquid	[1]
Water Solubility	11 g/L (at 25 °C)	[2]
Topological Polar Surface Area	20.2 Ų	[2]
Heavy Atom Count	9	[2]

# **Chemical Properties and Reactivity**

The chemical behavior of **1,4-Dimethylcyclohexanol** is primarily dictated by the hydroxyl (-OH) group and the stereochemistry of the cyclohexane ring.

## Reactivity

The presence of the tertiary hydroxyl group allows **1,4-Dimethylcyclohexanol** to undergo typical alcohol reactions:

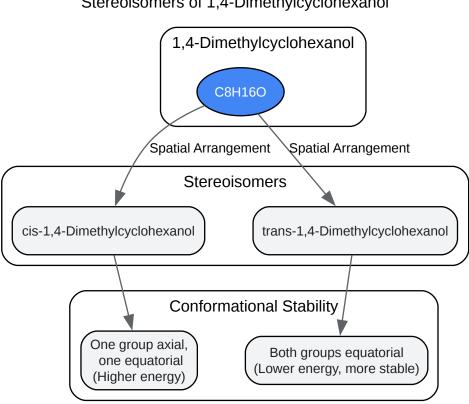
- Oxidation: As a tertiary alcohol, it is resistant to oxidation under mild conditions but can be cleaved under strong oxidizing conditions.
- Esterification: It can react with carboxylic acids or their derivatives to form esters.[1]
- Dehydration: Acid-catalyzed dehydration typically leads to the formation of a mixture of alkenes, primarily 1,4-dimethylcyclohexene and 1-methyl-4-methylidenecyclohexane.

## **Stereochemistry and Stability**

**1,4-Dimethylcyclohexanol** exists as cis and trans isomers. The stability of these isomers is determined by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable.[6] The relative stability of the cis and trans isomers depends on the steric



strain arising from 1,3-diaxial interactions.[7] In the most stable chair conformation of the trans isomer, both the hydroxyl group and the C4-methyl group can occupy equatorial positions, minimizing steric hindrance. In the cis isomer, one of these groups must be in an axial position, leading to greater steric strain.



Stereoisomers of 1,4-Dimethylcyclohexanol

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Caption: Relationship between the stereoisomers of **1,4-Dimethylcyclohexanol**.

## **Spectroscopic Data**

While specific spectra for **1,4-Dimethylcyclohexanol** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 1,4-Dimethylcyclohexanol



Technique	Expected Features	
<sup>1</sup> H NMR	- Signal for the C1-methyl protons Signal for the C4-methyl protons Complex multiplets for the cyclohexane ring protons A singlet for the hydroxyl proton (-OH), which is exchangeable with D <sub>2</sub> O. The chemical shifts will differ between cis and trans isomers.	
<sup>13</sup> C NMR	- Signal for the quaternary C1 carbon bearing the -OH group Signal for the C4 carbon Signals for the two distinct methyl carbons Signals for the methylene carbons of the cyclohexane ring.	
IR Spectroscopy	- A strong, broad absorption band in the region of 3200-3600 cm <sup>-1</sup> corresponding to the O-H stretching of the alcohol C-H stretching absorptions just below 3000 cm <sup>-1</sup> A C-O stretching absorption in the 1100-1200 cm <sup>-1</sup> region.	
Mass Spectrometry	- A molecular ion (M+) peak at m/z = 128 A prominent peak at M-15, corresponding to the loss of a methyl group A peak at M-18, corresponding to the loss of a water molecule.	

# Experimental Protocols Synthesis of 1,4-Dimethylcyclohexanol

A common method for the synthesis of **1,4-Dimethylcyclohexanol** is the Grignard reaction, starting from 4-methylcyclohexanone.

Reaction: 4-methylcyclohexanone + CH₃MgBr → 1,4-Dimethylcyclohexanol

Methodology:

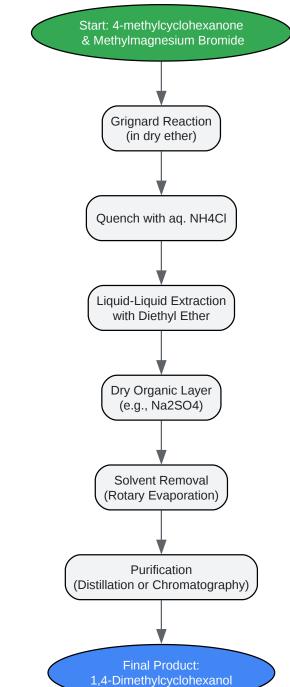
### Foundational & Exploratory





- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare methylmagnesium bromide (CH₃MgBr) by adding methyl bromide in dry diethyl ether to magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
- Reaction with Ketone: Dissolve 4-methylcyclohexanone in dry diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C.
- Reaction Work-up: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with additional diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
   The crude product can be purified by fractional distillation or column chromatography to yield 1,4-Dimethylcyclohexanol as a mixture of cis and trans isomers.





General Synthesis Workflow for 1,4-Dimethylcyclohexanol

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Caption: General workflow for the synthesis of **1,4-Dimethylcyclohexanol**.



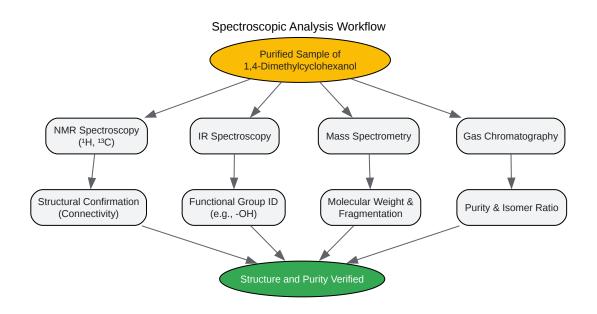
## **Analytical Characterization**

The identity and purity of synthesized **1,4-Dimethylcyclohexanol** are confirmed using standard analytical techniques.

#### Methodology:

- Gas Chromatography (GC): Determine the purity of the sample and the ratio of cis to trans isomers. A non-polar or medium-polarity capillary column is typically used.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure. <sup>1</sup>H and
   <sup>13</sup>C NMR spectra provide detailed information about the connectivity of atoms.
- Infrared (IR) Spectroscopy: Identify the presence of key functional groups, particularly the hydroxyl (-OH) group.
- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the structure.





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Caption: Workflow for the analytical characterization of **1,4-Dimethylcyclohexanol**.

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